molecular formula C23H21N5O4 B2952802 5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941995-59-1

5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No.: B2952802
CAS No.: 941995-59-1
M. Wt: 431.452
InChI Key: KBKSOOFWMGRZTM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, and a pyrazolopyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring could be introduced using a reaction like the Paal-Knorr synthesis, while the piperazine ring could be formed using a reaction like the Mannich reaction . The pyrazolopyridine ring could be formed using methods described in the literature .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The furan ring is a five-membered ring with an oxygen atom, the piperazine ring is a six-membered ring with two nitrogen atoms, and the pyrazolopyridine ring is a fused ring system containing several nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of several functional groups means that it could potentially undergo a wide range of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the presence of polar functional groups, while its melting and boiling points would depend on the size and shape of the molecule .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of novel heterocyclic compounds incorporating structures similar to the mentioned compound has been widely explored for their potential in pharmaceutical applications. For instance, novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors have been prepared, indicating the potential for antipsychotic drugs (Raviña et al., 2000). Similarly, the synthesis of complex heterocycles, such as pyrazolo[5,1-c]triazines and pyridopsoralens, through various chemical reactions, has been reported, highlighting the compound's relevance in the synthesis of pharmacologically active molecules (Abdelhamid et al., 2012; Sanad & Mekky, 2018).

Pharmacological Evaluation

Compounds with structures similar to the given chemical have been evaluated for their pharmacological activities. For example, the design, synthesis, and evaluation of novel derivatives for antidepressant and antianxiety activities have been conducted, showcasing the potential therapeutic applications of these compounds (Kumar et al., 2017). Additionally, antimicrobial activities of azole derivatives have been investigated, further emphasizing the compound's relevance in developing new antimicrobial agents (Başoğlu et al., 2013).

Molecular Structure Investigations

Studies have also focused on the molecular structure investigations of derivatives incorporating similar motifs, employing techniques such as X-ray crystallography, DFT calculations, and Hirshfeld analysis. These studies provide insights into the molecular packing and electronic properties of these compounds, which are crucial for understanding their interaction with biological targets (Shawish et al., 2021).

Anticancer and Antiangiogenic Effects

The anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against transplantable mouse tumors have been explored, demonstrating significant inhibition of tumor growth and angiogenesis. This research area highlights the compound's potential in cancer therapy (Chandrappa et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and its intended use. For example, some furan compounds are known to be toxic, so appropriate safety precautions would need to be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its chemical and biological properties in more detail, developing more efficient methods for its synthesis, and exploring its potential uses in areas like medicine or materials science .

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-15-19-20(29)17(14-24-21(19)28(25-15)16-6-3-2-4-7-16)22(30)26-9-11-27(12-10-26)23(31)18-8-5-13-32-18/h2-8,13-14H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKSOOFWMGRZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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